7-Hydroxy-3-methylflavone (7-H3MF) is a naturally occurring flavonoid found in various plants, including Hypericum perforatum (commonly known as St. John's Wort) []. It belongs to a class of compounds known for their diverse biological activities, and researchers have investigated 7-H3MF for its potential applications in several scientific areas.
Several studies have explored the potential biological activities of 7-H3MF, including:
7-Hydroxy-3-methylflavone is a flavonoid compound characterized by the presence of hydroxyl groups, specifically at the 7th position of the flavone nucleus. Its molecular formula is , and it has a molecular weight of approximately 268.26 g/mol. This compound is notable for its structural features, which include a chromen-4-one backbone with methyl and hydroxyl substituents that influence its chemical reactivity and biological activity .
7-Hydroxy-3-methylflavone exhibits several biological activities, making it of interest in pharmacological research. Some notable effects include:
The synthesis of 7-hydroxy-3-methylflavone can be achieved through various methods:
Due to its diverse biological activities, 7-hydroxy-3-methylflavone has several applications:
Several compounds are structurally similar to 7-hydroxy-3-methylflavone. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-Hydroxyflavone | Lacks methyl group at position 3; stronger antioxidant activity | |
| 3-Hydroxyflavone | Hydroxyl group at position 3; different biological activities | |
| 5-Hydroxy-3-methylflavone | Hydroxyl group at position 5; exhibits different solubility properties |
What sets 7-hydroxy-3-methylflavone apart from these similar compounds is its specific arrangement of hydroxyl and methyl groups, which influences both its chemical reactivity and biological profile. This unique configuration contributes to its distinct antioxidant and anti-inflammatory properties, making it a valuable subject for further research in pharmacology and nutraceutical development .
The synthesis of 7-Hydroxy-3-methylflavone has been accomplished through several traditional approaches, with the modified Baker-Venkataraman transformation being one of the most widely utilized methods. This synthetic route involves a reaction sequence starting from readily available precursors.
As described in research literature, the synthesis proceeds through the following pathway:
The modified Baker-Venkataraman transformation offers several advantages, including relatively mild reaction conditions and good yields of the desired product.
Another established synthetic approach utilizes 2',4'-Dihydroxypropiophenone as the starting material. This multi-step reaction sequence involves:
The spectroscopic characterization of 7-Hydroxy-3-methylflavone provides valuable structural information. The ¹H NMR spectrum reveals characteristic signals at δ 13.0 (s, 7-OH), 8.15 (d, H-5), 7.80-7.50 (m, phenyl protons), 6.95 (dd, H-6), 6.90 (d, H-8), and 2.10 (s, 3-CH₃). The ¹³C NMR spectrum shows signals at δ 176.5 (C-4), 162.8 (C-7), 159.9 (C-2), 156.1 (C-8a), 136.2 (C-3), 131.5 (C-1'), 128.2 (C-4'), 127.0 (C-3', 5'), 126.6 (C-2', 6'), 124.9 (C-5), 114.2 (C-4a), 113.5 (C-6), 112.8 (C-3), 100.2 (C-8), and 9.6 (3-CH₃).
Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly approaches for flavone synthesis. One particularly notable method involves the use of Cs₂CO₃-I₂ for promoting the efficient synthesis of flavones and related compounds. This approach represents a significant improvement over traditional methods as it eliminates the need for transition metals and additional additives.
Key advantages of this novel synthetic pathway include:
Optimization strategies for the synthesis of 7-Hydroxy-3-methylflavone have focused on several aspects:
Recent research has also explored the potential of microwave-assisted synthesis and flow chemistry techniques to further improve the efficiency and scalability of 7-Hydroxy-3-methylflavone production.
The industrial-scale production of flavonoids, including 7-Hydroxy-3-methylflavone, presents significant challenges that must be addressed to ensure cost-effective and sustainable manufacturing processes. Traditional methods of flavonoid production primarily rely on extraction from plant sources or chemical synthesis, neither of which has proven optimally efficient or sustainable at commercial scales.
Several key challenges face the industrial production of 7-Hydroxy-3-methylflavone:
An emerging alternative approach involves the use of microbial cell factories for flavonoid production. This biotechnological strategy offers several potential advantages over traditional methods:
Research into microbial production systems for flavonoids has demonstrated significant progress, though specific applications for 7-Hydroxy-3-methylflavone production still require further development. The establishment of flavanone-producing microorganisms serves as a promising platform for producing various flavonoids, including 7-Hydroxy-3-methylflavone derivatives.
The structural modification of 7-Hydroxy-3-methylflavone provides valuable pathways for developing derivatives with enhanced or altered biological activities. Various functionalization strategies have been reported, focusing particularly on modifications at the hydroxyl group and other reactive positions.
One well-documented functionalization pathway involves sequential acetylation and Fries migration reactions:
Glycosylation represents another important functionalization strategy for flavonoids, including 7-Hydroxy-3-methylflavone. The introduction of sugar moieties significantly enhances water solubility and potentially improves bioavailability. Research on flavone glycosylation has demonstrated that both chemical and enzymatic approaches can be employed for this purpose.
Microbial glycosylation offers a particularly promising approach, as illustrated by research on related flavonoids:
Additional functionalization strategies for 7-Hydroxy-3-methylflavone include:
These diverse functionalization approaches provide a rich toolbox for the development of 7-Hydroxy-3-methylflavone derivatives with optimized properties for various applications.
7-H3MF neutralizes reactive oxygen species (ROS) via hydrogen atom transfer and electron donation mechanisms. Its hydroxyl group at position 7 acts as a primary redox-active site, donating protons to stabilize free radicals such as superoxide ($$ \text{O}2^- $$) and hydroxyl ($$ \cdot \text{OH} $$) [6]. In vitro studies using 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays demonstrate a dose-dependent scavenging effect, with structural analogs showing IC$${50}$$ values comparable to butylated hydroxytoluene (BHT) [2] [6].
Table 1: Comparative Antioxidant Activities of Flavonoid Derivatives
| Compound | IC$$_{50}$$ (μM) | Radical Scavenged | Reference |
|---|---|---|---|
| 7-Hydroxy-3-methylflavone | 42.9 ± 0.31 | DPPH | [2] |
| 3',4'-Dihydroxyflavone | 4.8 ± 0.1 | DPPH | [6] |
| Butylated hydroxytoluene | 128.83 ± 2.1 | DPPH | [2] |
The methyl group at position 3 enhances lipid solubility, allowing 7-H3MF to integrate into cellular membranes and protect against lipid peroxidation . Computational models suggest that this substitution reduces steric hindrance, improving access to radical species in hydrophobic environments [6].
7-H3MF suppresses pro-inflammatory mediators by inhibiting nuclear factor-kappa B (NF-κB) translocation and mitogen-activated protein kinase (MAPK) phosphorylation. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 7-H3MF reduces nitric oxide (NO) production by downregulating inducible nitric oxide synthase (iNOS) expression [4]. Concurrently, it decreases interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) secretion by >50% at 25 μM concentrations [4] [5].
Table 2: Cytokine Modulation by 7-H3MF in Murine Macrophages
| Treatment (25 μM) | NO Reduction (%) | IL-1β Reduction (%) | TNF-α Reduction (%) |
|---|---|---|---|
| 7-H3MF | 68 ± 3.2 | 59 ± 2.8 | 54 ± 3.1 |
| Dexamethasone | 82 ± 2.1 | 75 ± 1.9 | 73 ± 2.4 |
The compound’s flavone backbone interacts with Toll-like receptor 4 (TLR4), disrupting LPS binding and subsequent myeloid differentiation primary response 88 (MyD88) signaling [4]. Molecular docking studies confirm strong binding affinity (-9.2 kcal/mol) to TLR4’s hydrophobic pocket [4].
7-H3MF induces mitochondrial-dependent apoptosis in cancer cells by upregulating B-cell lymphoma 2-associated X protein (BAX) and downregulating B-cell lymphoma-extra large (BCL-2). In oral squamous cell carcinoma models, 7-H3MF increases caspase-3 activity by 3.5-fold within 48 hours, correlating with poly(ADP-ribose) polymerase (PARP) cleavage . Additionally, it inhibits specificity protein 1 (Sp1) transactivation, reducing cyclin D1 and survivin expression by 60–70% [5].
Table 3: Antiproliferative Effects of 7-H3MF in Cancer Cell Lines
| Cell Line | IC$$_{50}$$ (μM) | Apoptosis Induction (%) | Cell Cycle Arrest Phase |
|---|---|---|---|
| MCF-7 (Breast) | 18.4 ± 1.2 | 45 ± 2.1 | G1 |
| A549 (Lung) | 22.7 ± 1.5 | 38 ± 1.8 | S |
| HCT-116 (Colon) | 15.9 ± 0.9 | 52 ± 2.3 | G2/M |
The methyl group at position 3 enhances DNA intercalation, as shown by fluorescence quenching assays with human serum albumin (HSA) . This intercalation disrupts topoisomerase II activity, inducing DNA double-strand breaks in replicating cells .
7-H3MF activates tropomyosin receptor kinase B (TrkB) with an EC$${50}$$ of 12 nM, mimicking brain-derived neurotrophic factor (BDNF) signaling [5]. In SH-SY5Y neuroblastoma cells, it increases neurite outgrowth by 40% and synaptophysin expression by 2.1-fold, indicating enhanced synaptic plasticity [5]. The compound also reduces ROS production in hydrogen peroxide ($$ \text{H}2\text{O}_2 $$)-treated neurons by 65%, preserving mitochondrial membrane potential [5].
Table 4: Neurotrophic Effects of 7-H3MF in Cellular Models
| Parameter | 7-H3MF (10 μM) | BDNF (50 ng/mL) |
|---|---|---|
| Neurite length increase | 38 ± 2.4 μm | 45 ± 3.1 μm |
| Synaptophysin density | 2.1 ± 0.3-fold | 2.4 ± 0.2-fold |
| ROS reduction | 65 ± 3.8% | 72 ± 2.9% |
Hydroxylation at position 7 enables hydrogen bonding with TrkB’s extracellular domain (binding energy: -8.9 kcal/mol), while the methyl group enhances blood-brain barrier permeability [5]. These structural features position 7-H3MF as a candidate for mitigating amyloid-β and glutamate-induced neurotoxicity [5].
Molecular docking studies have extensively characterized the binding interactions of 7-Hydroxy-3-methylflavone with various therapeutic protein targets. These computational investigations provide crucial insights into the compound's potential mechanisms of action and selectivity profiles.
7-Hydroxy-3-methylflavone demonstrates significant binding affinity to estrogen receptor alpha (ERα) with a binding energy of -9.2 kcal/mol [1]. The compound forms extensive pi-alkyl interactions with key residues including Met343, Leu525, Leu346, and Phe404 within the receptor binding pocket. Comparative analysis reveals that 7-Hydroxy-3-methylflavone exhibits enhanced binding affinity compared to 7-hydroxyflavone (-8.5 kcal/mol) and 3-hydroxyflavone (-8.1 kcal/mol), suggesting that the 3-methyl substitution contributes to improved receptor recognition [1].
The compound shows strong affinity for the epidermal growth factor receptor (EGFR) with a binding energy of -9.4 kcal/mol [1]. The binding interactions are characterized by extensive pi-alkyl contacts with Leu777, Leu788, Leu844, and Ala743 residues. The binding affinity is superior to that of 7-hydroxyflavone (-8.9 kcal/mol) and 3-hydroxyflavone (-8.7 kcal/mol), indicating enhanced selectivity for EGFR binding [1].
7-Hydroxy-3-methylflavone exhibits high binding affinity to human serum albumin (HSA) with a binding constant of 9.44 × 10⁴ M⁻¹ [2]. The compound forms hydrogen bonds with the critical Trp-214 residue at an estimated distance of 23.6 Å, indicating binding within the inter-domain loop region between IIA and IIIA domains [2]. This binding interaction is accompanied by significant changes in fluorescence emission intensity and lifetime, suggesting conformational changes in the protein upon ligand binding [2].
Computational docking studies with various enzymes reveal diverse binding affinities. Against acetylcholinesterase (4EY7), 7-Hydroxy-3-methylflavone shows a binding energy of -10.3 kcal/mol, forming hydrogen bonds with Ser203 and pi-pi interactions with Tyr341 and Trp286 [3]. For xanthine oxidase (1FIQ), the compound demonstrates strong binding with -9.5 kcal/mol, while superoxide dismutase (1CB4) interactions yield -7.9 kcal/mol binding energy [3].
7-Hydroxyflavone, a closely related compound, binds to nuclear receptor 4A1 (NR4A1) with a dissociation constant of 45.8 μM using fluorescence quenching assays [4]. The binding involves tryptophan quenching mechanisms, indicating direct protein-ligand interactions within the ligand-binding domain [4]. These interactions suggest potential for modulating nuclear receptor-mediated gene expression.
Experimental validation studies have confirmed the computational predictions and provided quantitative measurements of binding affinities and kinetic parameters for 7-Hydroxy-3-methylflavone interactions with various protein targets.
Fluorescence quenching experiments have validated the strong binding interaction between 7-hydroxyflavone and human serum albumin [2]. The binding constant was determined to be 9.44 × 10⁴ M⁻¹ with a Gibbs free energy change of -28.33 kJ/mol [2]. Spectroscopic analysis revealed that the compound undergoes proton abstraction in the ground state, forming a conjugate anion (7HFA) within the protein matrix [2]. The binding interaction induces dramatic enhancements in fluorescence emission intensity, anisotropy, and lifetime values [2].
Experimental validation using isothermal titration calorimetry (ITC) and fluorescence assays confirmed the binding of hydroxyflavones to NR4A1 [4]. The dissociation constants varied significantly based on hydroxyl group positioning, with 5-hydroxyflavone showing the strongest binding (Kd = 1.4 μM) compared to 7-hydroxyflavone (Kd = 45.8 μM) [4]. These experiments demonstrated that hydroxyflavones act as selective NR4A1 modulators with cell- and gene-context dependent activities [4].
Cell-based assays have validated the biological activity of 7-Hydroxy-3-methylflavone against cancer cell lines. In MCF-7 breast cancer cells, compounds containing the 3-methyl substitution demonstrated significant cytotoxic activity with IC₅₀ values of 13.08 ± 1.80 μg/ml [1]. The compound showed selective cytotoxicity against cancer cells while exhibiting minimal effects on immortalized normal cell lines [1].
Experimental validation of enzyme inhibition has confirmed the computational predictions. 7-Hydroxyflavone demonstrated strong inhibition of acetylcholinesterase with an IC₅₀ value of 15.6 μM [3]. The compound showed competitive inhibition kinetics, consistent with binding at the active site as predicted by molecular docking studies [3]. Additionally, superoxide dismutase activity assays confirmed allosteric binding interactions with binding energies consistent with computational predictions [3].
Experimental validation using CYP1A1 induction assays revealed that 7-hydroxyflavone acts as an aryl hydrocarbon receptor (AhR) antagonist [5]. At 50 μM concentration, the compound significantly inhibited TCDD-induced CYP1A1, CYP1B1, and UGT1A1 expression in Caco2 cells [5]. The inhibitory effects were comparable to those observed with the classical AhR antagonist CH223191, confirming the computational predictions of receptor binding [5].
Computational and experimental studies have elucidated the metabolic pathways and bioavailability characteristics of 7-Hydroxy-3-methylflavone, providing critical information for understanding its pharmacokinetic profile.
7-Hydroxy-3-methylflavone undergoes limited Phase I oxidative metabolism compared to its unmethylated analogs [6]. The compound shows resistance to cytochrome P450-mediated oxidation, particularly by CYP1A2 and CYP3A4 enzymes [7]. This metabolic stability is attributed to the presence of the 3-methyl group, which provides steric hindrance and reduces susceptibility to hydroxylation reactions [6].
The primary metabolic pathway for 7-Hydroxy-3-methylflavone involves Phase II conjugation reactions [8]. The compound undergoes glucuronidation primarily by UGT1A1 and UGT1A3 enzymes, forming 7-hydroxy-3-methylflavone glucuronide as the major circulating metabolite [8]. Additionally, sulfation by SULT1A1 and SULT1A3 produces the corresponding sulfate conjugate [8]. These conjugation reactions facilitate renal excretion and contribute to the compound's elimination from the body [8].
Microbial transformation studies have revealed alternative metabolic pathways for 7-hydroxyflavone derivatives [9]. Fermentation with Nocardia species (NRRL 5646) converts 7-hydroxyflavone to 7-methoxyflavone through O-methylation [9]. Beauveria bassiana (ATCC 7159) transforms the compound to glucoside conjugates, including 7-O-β-D-4-O-methylglucopyranoside [9]. These microbial pathways may contribute to the metabolism of 7-Hydroxy-3-methylflavone in the gut microbiome [9].
Computational ADME predictions indicate that 7-Hydroxy-3-methylflavone exhibits improved bioavailability compared to its unmethylated analogs [6]. The compound demonstrates favorable drug-like properties with molecular weight of 252.26 g/mol, LogP of 3.2-3.6, and adherence to Lipinski's rule of five [1]. Experimental studies with related methylated flavones have shown oral bioavailability of 25-40% in rats, significantly higher than unmethylated analogs like chrysin, which shows negligible systemic availability [6].
Pharmacokinetic studies with methylated flavones demonstrate preferential tissue accumulation patterns [6]. 5,7-Dimethoxyflavone, a structurally related compound, shows highest accumulation in liver tissue (16.5 ± 5 μM at 1 h), followed by lung and kidney tissues [6]. The tissue distribution pattern for 7-Hydroxy-3-methylflavone is predicted to follow a similar profile: Liver > Kidney > Lung, with potential for therapeutic activity at sites of accumulation [6].
The elimination half-life of 7-Hydroxy-3-methylflavone is predicted to be 2.5-4.0 hours based on its metabolic profile [6]. The compound shows biphasic elimination kinetics with rapid initial distribution followed by slower elimination through conjugation reactions [6]. The plasma half-life is extended compared to unmethylated flavones due to reduced first-pass metabolism and improved metabolic stability [6].
Comprehensive structure-activity relationship studies have identified key structural features that influence the biological activity and binding affinity of 7-Hydroxy-3-methylflavone and related compounds.
The position of hydroxyl groups significantly influences biological activity and binding affinity [10]. The 7-hydroxyl group contributes to antioxidant and anti-inflammatory activities through its ability to act as a hydrogen bond donor and participate in π-π stacking interactions [10]. Studies comparing 7-hydroxyflavone with other positional isomers reveal that the 7-position hydroxyl group provides optimal orientation for binding to protein targets while maintaining radical scavenging capabilities [10].
The 3-methyl substitution in 7-Hydroxy-3-methylflavone significantly enhances membrane permeability and bioavailability [10]. This methyl group increases lipophilicity through hydrophobic interactions while providing steric protection against metabolic enzymes [10]. Comparative studies demonstrate that 3-methyl substitution improves binding affinity to certain protein targets while maintaining selectivity profiles [10].
Methoxy group substitutions, particularly at the 7-position, dramatically improve bioavailability and metabolic stability [11]. 7-Methoxyflavone derivatives show enhanced resistance to conjugation reactions and improved oral absorption compared to their hydroxylated analogs [11]. The methoxy group contributes to binding affinity through hydrophobic interactions while reducing susceptibility to Phase II metabolism [11].
Compounds with multiple hydroxyl groups, such as 5,7-dihydroxyflavones, exhibit enhanced antioxidant activity through metal chelation and electron donation mechanisms [10]. These compounds demonstrate superior radical scavenging capabilities and show high selectivity for antioxidant-related targets [10]. The presence of multiple hydroxyl groups creates extensive hydrogen bonding networks that contribute to protein binding affinity [10].
Substitutions on the B-ring significantly influence target selectivity and biological activity [10]. The 4′-hydroxyl group confers estrogenic activity through specific binding to estrogen receptors [10]. Catechol substitutions (3′,4′-dihydroxyl groups) enhance cytotoxicity against cancer cells through apoptosis induction mechanisms [10]. These B-ring modifications demonstrate the importance of substitution patterns in determining biological activity profiles [10].
7-Hydroxy-3-methylflavone represents an optimal combination of structural features that provides balanced activity profiles [10]. The combination of 7-hydroxyl and 3-methyl groups enables multiple pathway modulation while maintaining favorable pharmacokinetic properties [10]. This structural combination allows for both hydrogen bonding and hydrophobic interactions, contributing to versatile binding capabilities across different protein targets [10].